molecular formula C11H14N2 B2560389 2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline CAS No. 86663-66-3

2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline

Cat. No.: B2560389
CAS No.: 86663-66-3
M. Wt: 174.247
InChI Key: GBSCUUZUTFIHQC-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline and its derivatives belong to a class of tricyclic quinoxalinediones recognized as potent and selective antagonists for the glycine binding site of the NMDA (N-methyl-D-aspartate) receptor . The NMDA receptor is a critical component in synaptic transmission, plasticity, and overall brain function. Dysregulation of this receptor is implicated in various neurological disorders, making it a significant target for pharmaceutical research . These compounds are therefore valuable tools for scientists investigating the pathophysiology of conditions such as stroke, chronic pain, and neurodegenerative diseases, and for exploring new therapeutic avenues . The high affinity of this compound class for the glycine site is attributed to specific molecular interactions, including potential charge-charge interactions between the compound's structure and the receptor site, which underpins its mechanism of action and research utility . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-9-4-2-7-13-8-6-12-10(5-1)11(9)13/h1,3,5,12H,2,4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSCUUZUTFIHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)NCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline typically involves multi-step reactions. One common method includes the chlorination of 9-bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline, followed by bromination using hydrobromic acid to obtain the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline can undergo various chemical reactions, including:

  • **Ox

Biological Activity

2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoxaline family, which is known for various pharmacological properties including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline can be represented as follows:

  • IUPAC Name : 1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
  • Molecular Formula : C11H14N2
  • CAS Number : 86663-66-3

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:

  • Growth Inhibition : A study reported that certain quinoxaline derivatives showed up to 55.75% growth inhibition against melanoma cell lines (MALME-M) .
  • IC50 Values : Compound variations indicated that some derivatives had IC50 values as low as 0.071 μM against human hepatoma cells (SMMC-7721) and 0.126 μM against cervical cancer cells (HeLa) .

The structure-activity relationship (SAR) analysis revealed that:

  • Unsubstituted aromatic rings exhibited higher activity.
  • Electron-withdrawing groups increased potency compared to electron-donating groups.

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antibacterial and antifungal properties. The compound has shown effectiveness against various bacterial strains and fungi .

Neuropharmacological Effects

Some studies suggest potential anticonvulsant effects of quinoxaline derivatives. For example:

  • Compounds were tested in animal models for seizure activity and showed promising results in reducing seizure frequency and duration .

Study 1: Anticancer Efficacy

In a detailed study involving multiple cancer cell lines:

  • Compounds Tested : Various derivatives of 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline were synthesized and tested.
  • Results : Compounds with specific substitutions exhibited significant cytotoxicity with IC50 values ranging from 0.071 to 0.164 μM across different cell lines .

Study 2: Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains:

  • Results : The compound displayed a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
AnticancerGrowth inhibition in cancer cell lines0.071 - 0.164 μM
AntimicrobialEffective against various bacterial strainsMIC values varied
AnticonvulsantReduced seizure frequency in animal modelsNot specified

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance:

  • Antiviral Activity: Certain derivatives have shown effectiveness against viruses such as HSV-1 and cytomegalovirus. The mechanism involves inhibition of viral replication at concentrations ranging from 1 to 5 mM depending on the virus and cell type used in assays .
  • Antibacterial Effects: Quinoxaline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives showed dual activity as both anticancer and antimicrobial agents .

Anticancer Potential

Numerous studies have focused on the anticancer properties of quinoxaline derivatives:

  • Inhibition of Tumor Cell Lines: Compounds derived from quinoxaline have been synthesized and tested against various tumor cell lines. For example, tetrazolo[1,5-a]quinoxaline derivatives exhibited superior inhibitory effects compared to traditional chemotherapeutics like doxorubicin .
  • Mechanism of Action: The anticancer activity is often attributed to their ability to induce apoptosis in cancer cells while remaining non-cytotoxic to normal cells .

Treatment of Chronic Diseases

Quinoxaline derivatives are being explored for their potential in treating chronic conditions:

  • Diabetes Management: Certain compounds have shown promise in improving glucose homeostasis and reducing hyperglycemia in diabetic models .
  • Anti-inflammatory Effects: Some quinoxaline derivatives exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways (e.g., lipoxygenase), which could be beneficial in treating conditions like arthritis or cardiovascular diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of effective therapeutic agents:

  • Substitution Patterns: The biological activity of quinoxaline derivatives is highly dependent on specific substitution patterns on the core structure. Variations can lead to significant differences in potency against various biological targets .

Case Studies and Research Findings

StudyFocusFindings
Pereira et al. (2015)Antiviral ActivityIdentified high antiviral activity against HSV with specific quinoxaline derivatives .
Recent Synthesis StudiesAnticancer PropertiesNew derivatives showed higher efficacy than doxorubicin against tumor cell lines with low cytotoxicity to normal cells .
Anti-inflammatory ResearchChronic Disease TreatmentDemonstrated significant anti-inflammatory effects through enzyme inhibition .

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorescent Probes : Julolidine derivatives dominate in bioimaging due to their strong red-shifted emission, while the target compound’s applications remain focused on synthetic chemistry .
  • Material Science: The electron-deficient quinoxaline core could be leveraged in organic semiconductors, an area underexplored compared to Julolidine’s use in dyes .

Q & A

Q. What patent considerations apply to novel derivatives in drug development?

  • Patent WO0035922 A1 covers pyrazinoquinoxaline agonists, emphasizing claims on substitution patterns (e.g., 3-methyl groups) and therapeutic indications (e.g., neurodegenerative diseases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.